![molecular formula C13H13NO3 B2482514 methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate CAS No. 245467-40-7](/img/structure/B2482514.png)
methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate
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Description
Methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate, also known as 5-MeO-MIPT, is a synthetic tryptamine that belongs to the class of serotonergic psychedelics. It is a highly potent psychoactive compound that has been used for scientific research purposes.
Scientific Research Applications
Synthesis and Structural Studies
- Methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate and related compounds have been studied for their synthesis and molecular structure. For instance, Valiullina et al. (2019) explored the synthesis of chiral 7-oxabicyclo[2.2.1]heptane derivatives, highlighting the intricate process of intramolecular carbocyclization (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019). Similarly, research by Selič, Grdadolnik, and Stanovnik (1997) demonstrated the synthesis of heterocyclic systems using methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial and Cytotoxicity Studies
- A study by Sridhara et al. (2011) focused on the antimicrobial activities and cytotoxicity of 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, showing potential in biomedical applications (Sridhara, Reddy, Keshavayya, Ambika, Gopinath, Bose, Goud, & Peethambar, 2011).
Molecular Docking and Computational Approaches
- Murugavel et al. (2017) synthesized and analyzed the molecular structure of methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido] methyl}-3-(2-methoxyphenyl)prop-2-enoate, including antimicrobial activity assessment and molecular docking studies, indicating its potential in drug design (Murugavel, Velan, Kannan, & Bakthadoss, 2017).
Photochromic and Fluorescence Studies
- Research into the photophysical properties of related compounds has been conducted. For example, Makarova et al. (2011) investigated hetarylethenes, including 3-[(E)-alk-1-enyl]-4-(1-alkyl-5-methoxy-2-methyl-1H-indol-3-yl)furan-2,5-diones, for their photochromic properties in solutions, revealing insights into their potential use in material sciences (Makarova, Levchenko, Tkachev, Shepelenko, Metelitsa, Rybalkin, Popova, Bren, Aldoshin, & Minkin, 2011).
Novel Cell Death Induction
- Robinson et al. (2012) synthesized and evaluated indole-based chalcones, such as 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one, for their ability to induce methuosis, a nonapoptotic cell death, in cancer cells. This suggests potential applications in cancer treatment (Robinson, Overmeyer, Young, Erhardt, & Maltese, 2012).
properties
IUPAC Name |
methyl (E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-4-5-12-9(8-11)7-10(14-12)3-6-13(15)17-2/h3-8,14H,1-2H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAQUUBSQGHUEK-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=C2)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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